

Investigating the Structure-Activity Relationship of Thiazol-5-ylmethanamine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *Thiazol-5-ylmethanamine*

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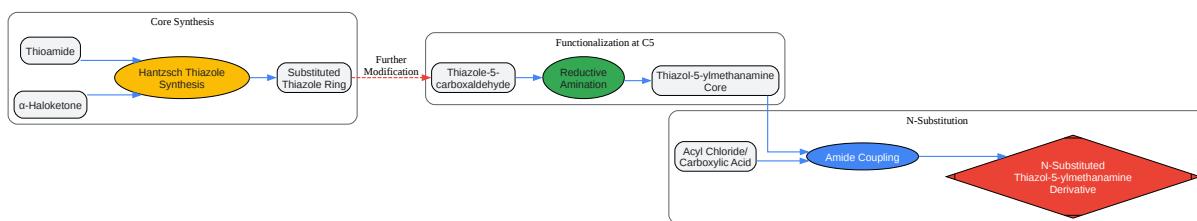
For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. This technical guide delves into the structure-activity relationship (SAR) of a specific, yet promising class of compounds: **thiazol-5-ylmethanamine** derivatives. While direct and extensive SAR studies on this particular core are emerging, this document synthesizes available data on closely related analogues to provide a foundational understanding for researchers in the field. We will explore synthetic strategies, quantitative biological data, detailed experimental protocols, and key signaling pathways, offering a comprehensive resource for the rational design of novel therapeutic agents based on the **thiazol-5-ylmethanamine** scaffold.

Synthesis of Thiazol-5-ylmethanamine Derivatives

The synthesis of **thiazol-5-ylmethanamine** derivatives typically begins with the construction of the core thiazole ring, followed by functionalization at the 5-position to introduce the methanamine moiety, and subsequent N-substitution. A general synthetic approach is outlined below.

A common route involves the Hantzsch thiazole synthesis, where α -haloketones react with thioamides. For the specific synthesis of the **thiazol-5-ylmethanamine** core, a key intermediate is often a 5-(halomethyl)thiazole or a thiazole-5-carboxaldehyde, which can then be converted to the desired amine. For instance, a 2-bromo-1-(substituted-thiazol-5-yl)ethan-1-one can be reacted with various amines or other nucleophiles to build upon the core structure[1]. The subsequent N-substitution of the **thiazol-5-ylmethanamine** can be achieved through standard methods such as reductive amination or amide coupling reactions to generate a diverse library of derivatives for SAR studies.



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Generalized synthetic workflow for N-substituted **thiazol-5-ylmethanamine** derivatives.

Quantitative Data Presentation: Biological Activity

While specific data for a broad range of **thiazol-5-ylmethanamine** derivatives is limited in publicly available literature, we can extrapolate potential activities and SAR trends from closely related thiazole-containing compounds, particularly those with substitutions at the 5-position.

The following tables summarize the biological activities of such derivatives against various targets.

Anticancer and Kinase Inhibitory Activity

Thiazole derivatives have shown significant promise as anticancer agents, often through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Table 1: Anticancer and Kinase Inhibitory Activity of Thiazole Derivatives

Compound Class	Target/Cell Line	IC50/Activity	Reference
2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamides	A-549, Bel7402, HCT-8	Moderate to 48% inhibition	[2]
Thiazole-hydrazone derivatives	MCF-7, HepG2	IC50 = 2.57 - 51.7 μ M	[3]
Thiazole-hydrazone derivative 4c	VEGFR-2	IC50 = 0.15 μ M	[3]
2-Amino-thiazole derivatives	Bcl-2 Jurkat, A-431	IC50 = 34.31 - 34.77 μ M	[4]
Bisthiazole derivative 53	HCT-116, HepG2	IC50 = 6.6, 4.9 μ g/mL	[4]
Thiazole-methylsulfonyl derivatives	Carbonic Anhydrase I/II	IC50 = 39.16 - 198.04 μ M	[5][6]
Thiazole carboxamide derivative 2b	COX-1 / COX-2	IC50 = 0.239 μ M / 0.191 μ M	[7]
Novel thiazole derivatives	SaOS-2	IC50 = 0.190 - 0.273 μ g/mL	[8]
2,4-disubstituted thiazole derivatives	Tubulin polymerization	IC50 = 2.00 μ M	[9]
Pyrimidine-thiazole derivatives	CDK9	IC50 = 0.64 - 2.01 μ M	[10]
Benzothiazole-pyridine derivatives	PI3Ks/mTORC1	IC50 = 0.30 - 0.45 μ M	[10]
Thiazole derivative 42	GSK-3 β	IC50 = 0.29 nM	[10]
Thiazole derivative 40	B-RAFV600E	IC50 = 23.1 nM	[10]

Novel thiazole derivatives	PI3K α / mTOR	IC ₅₀ = 0.086 μ M / 0.221 μ M	[11]
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Structure-Activity Relationship Insights:

From the available data on related compounds, several SAR trends can be inferred for thiazole derivatives as kinase inhibitors:

- Substitution at the 2- and 4-positions: The nature of the substituent at the 2- and 4-positions of the thiazole ring significantly influences activity. For instance, in a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides, the substitution pattern on the 2-phenyl ring was crucial for anticancer activity[2].
- The 5-position carboxamide linker: The amide moiety at the 5-position serves as a versatile point for introducing various substituents that can interact with the target protein. The nature of the amine component of the amide is critical for potency and selectivity[2][7].
- Importance of specific functional groups: The presence of hydrogen bond donors and acceptors, as well as lipophilic groups, can greatly impact binding affinity. For example, in a series of thiazole carboxamide COX inhibitors, a t-butyl group led to increased potency, likely due to favorable interactions with a hydrophobic pocket in the enzyme's active site[7].

Antimicrobial Activity

Thiazole derivatives have long been investigated for their antimicrobial properties. The data below is for various thiazole-containing compounds, which can guide the design of novel **thiazol-5-ylmethanamine**-based antimicrobial agents.

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound Class	Organism(s)	MIC/Activity	Reference
Thiazole Orange Derivative 1	S. aureus (including MRSA)	MIC = 0.75 - 3.0 μ g/mL	[12]
Phenylthiazol-2-amine derivatives	Gram-positive & Gram-negative bacteria	Moderate to good activity	[13]
1,3-Thiazole derivatives	S. aureus, E. coli, A. niger	MIC = 125 - 200 μ g/mL	[14]
Pyrazole-thiazole/thiophene derivatives	Gram-positive & Gram-negative bacteria, C. albicans	Inhibition zones = 25 - 33 mm	[15]
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one derivatives	Various bacteria and fungi	High activity, some exceeding standard antibiotics	[1]
(Phenylidenehydrazin o)-1,3-thiazole derivative 47	Bacteria	MIC = 6.25 mg/mL	[16]
Heteroaryl(aryl) thiazole derivative 3	Bacteria	MIC = 0.23 - 0.70 mg/mL	[17][18]
Heteroaryl(aryl) thiazole derivative 8	Fungi	MIC = 0.08 - 0.23 mg/mL	[17][18]

Structure-Activity Relationship Insights:

- Influence of Heterocyclic Systems:** The incorporation of other heterocyclic rings onto the thiazole scaffold can significantly enhance antimicrobial activity. For example, derivatives containing imidazotriazole or pyrazole moieties have shown potent activity[1][13][15].
- Lipophilicity:** The overall lipophilicity of the molecule plays a role in its ability to penetrate bacterial cell membranes. However, a simple increase in lipophilicity does not always

correlate with increased activity, suggesting that specific interactions with molecular targets are crucial[14].

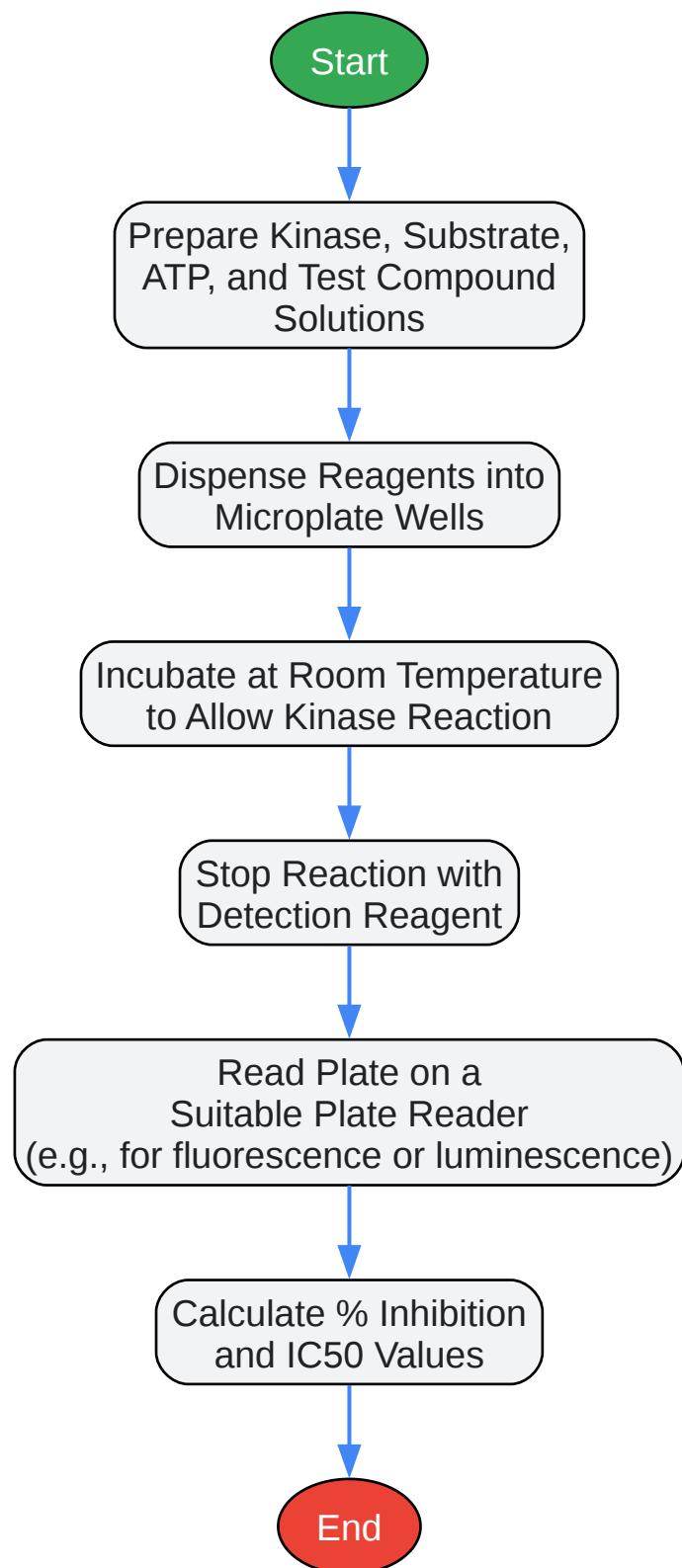
- Substitution Pattern: The position and nature of substituents on the thiazole ring are critical. For instance, in one study, a 4-hydroxyphenyl group at the 2-position of the thiazole ring resulted in better antimicrobial activity compared to its placement at the 4-position[14].

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of SAR studies. Below are methodologies for key assays relevant to the biological evaluation of **thiazol-5-ylmethanamine** derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

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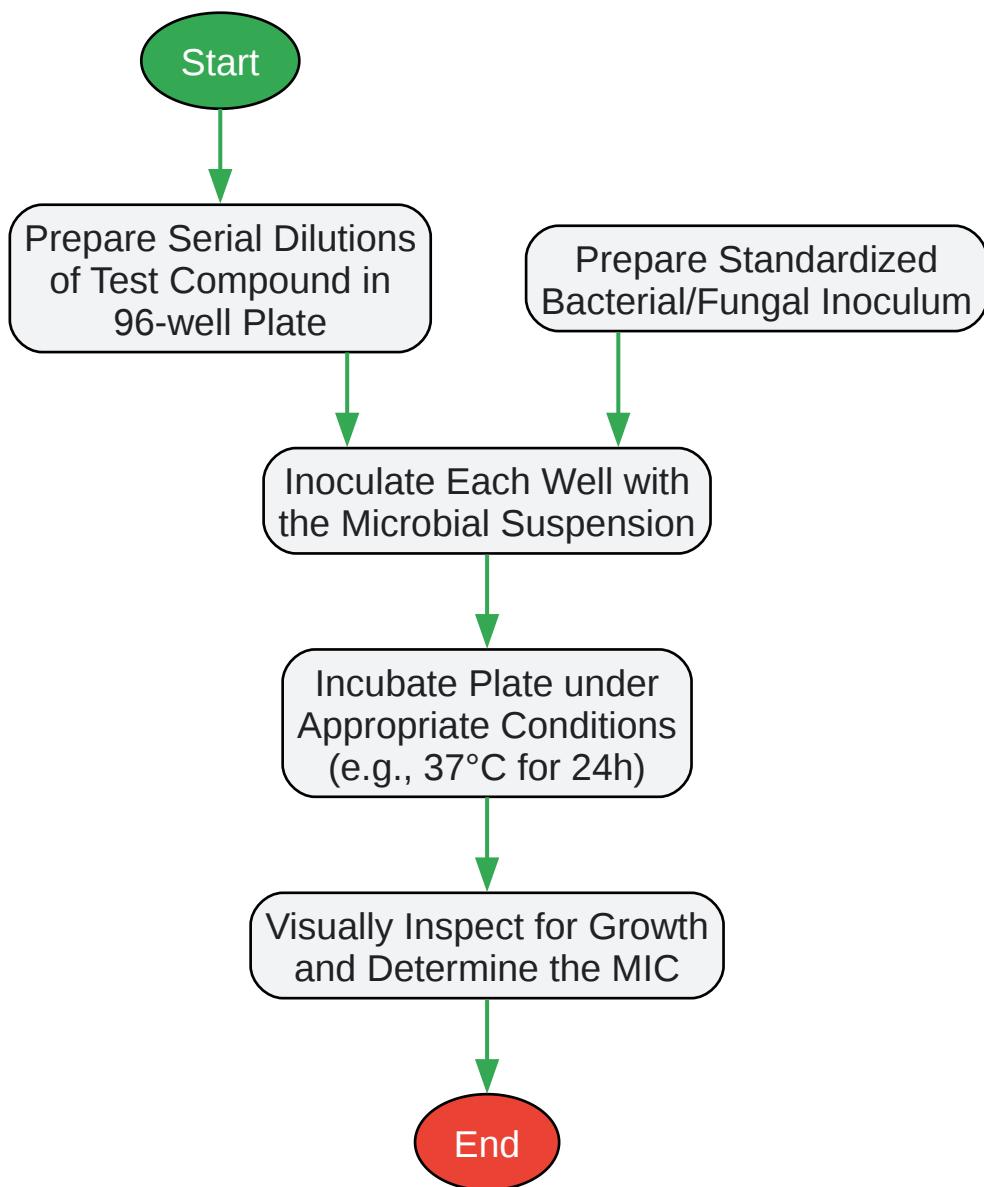
Workflow for an in vitro kinase inhibition assay.

Methodology:

- Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide), ATP, and the test compounds in an appropriate assay buffer.
- Assay Plate Preparation: Add the kinase, substrate, and test compound (at various concentrations) to the wells of a microtiter plate.
- Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
- Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., HTRF, ELISA) or by measuring the depletion of ATP (e.g., Kinase-Glo®).
- Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.



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Workflow for the broth microdilution antimicrobial susceptibility test.

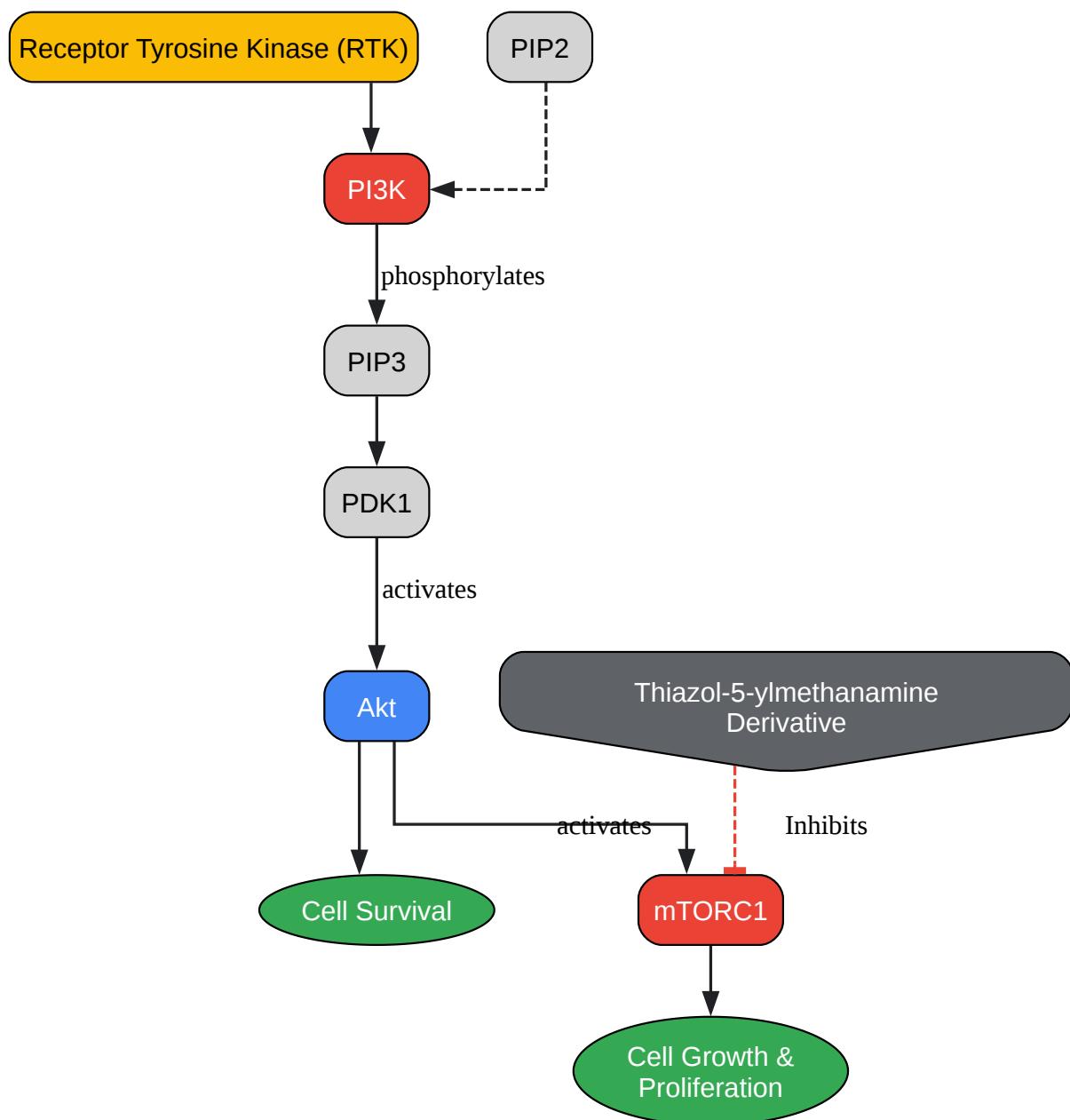
Methodology:

- Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

- Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from an overnight culture to a specific cell density (e.g., 5×10^5 CFU/mL).
- Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing only the medium (negative control) and medium with the inoculum (positive control) are also included.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway Visualization

To provide context for the development of **thiazol-5-ylmethanamine** derivatives as targeted therapeutics, it is crucial to understand the signaling pathways they may modulate. For instance, many thiazole derivatives have been developed as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

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Simplified PI3K/Akt/mTOR signaling pathway with potential points of inhibition by thiazole derivatives.

Conclusion

The **thiazol-5-ylmethanamine** scaffold represents a promising starting point for the development of novel therapeutic agents. While comprehensive SAR data for this specific core remains to be fully elucidated, the information gathered from structurally related thiazole derivatives provides a strong foundation for future research. The demonstrated potential of thiazoles to act as potent inhibitors of kinases and as effective antimicrobial agents highlights the diverse therapeutic applications that may be accessible through the exploration of thiazol-5-ylmethanamine analogues. By employing the synthetic strategies and experimental protocols outlined in this guide, researchers can systematically investigate the SAR of this compound class, paving the way for the discovery of new and improved medicines. The continued exploration of this versatile scaffold is a promising avenue in the ongoing quest for innovative treatments for a wide range of diseases.

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- To cite this document: BenchChem. [Investigating the Structure-Activity Relationship of Thiazol-5-ylmethanamine Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070399#investigating-the-sar-of-thiazol-5-ylmethanamine-derivatives>]

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